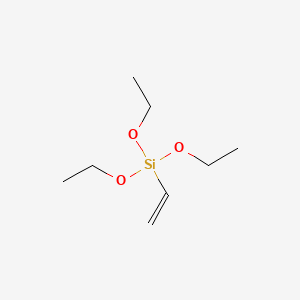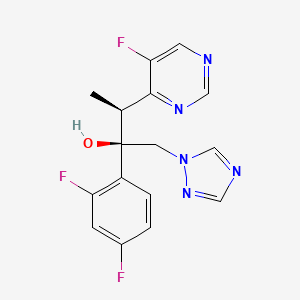
Etofyllin-Clofibrat
Übersicht
Beschreibung
Etofyllin-Clofibrat ist eine Verbindung, die für ihre hypolipidämischen und antithrombotischen Wirkungen bekannt ist. Es ist ein niedermolekulares Medikament, das als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors Alpha (PPARα) wirkt. Diese Verbindung wird hauptsächlich zur Behandlung von Herz-Kreislauf- und Atemwegserkrankungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Etofyllin-Clofibrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zur Veresterung und anderen organischen Reaktionen verwendet.
Biologie: Die Forschung zu this compound umfasst seine Auswirkungen auf den Fettstoffwechsel und seine Rolle als PPARα-Agonist.
Medizin: Es wird zur Behandlung von Hyperlipidämie und damit verbundenen Herz-Kreislauf-Erkrankungen eingesetzt. .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es PPARα aktiviert, einen Kernrezeptor, der die Expression von Genen reguliert, die am Fettstoffwechsel beteiligt sind. Diese Aktivierung führt zu einer erhöhten Lipoproteinlipase-Aktivität, was zum Abbau von Triglyceriden und zur Umwandlung von Lipoproteinen sehr niedriger Dichte (VLDL) in Lipoproteine niedriger Dichte (LDL) und Lipoproteine hoher Dichte (HDL) führt. Die Verbindung reduziert auch oxidativen Stress und Entzündungen, was zu ihren therapeutischen Wirkungen beiträgt .
Wirkmechanismus
Target of Action
Etofylline clofibrate, also known as Theofibrate, primarily targets Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .
Mode of Action
Etofylline clofibrate acts as an agonist to PPARα . By binding to PPARα, it activates the receptor, leading to changes in the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . This interaction can lead to various physiological effects, including hypolipidemic and antithrombotic effects .
Biochemical Pathways
The activation of PPARα by etofylline clofibrate can influence several biochemical pathways. For instance, it can lead to the upregulation of genes involved in fatty acid oxidation, thereby promoting the breakdown of lipids . Additionally, it can downregulate pro-inflammatory genes, thereby reducing inflammation .
Pharmacokinetics
Etofylline clofibrate is a fibrate produced by the combination of clofibrate ester linked to niacin. These components separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations . After oral administration, the compound is metabolized into clofibric acid and etofylline . The maximum concentration is reached approximately 4 hours after administration, with a half-life of 12.12 hours for clofibric acid and 4.33 hours for etofylline .
Result of Action
The activation of PPARα by etofylline clofibrate can lead to a decrease in serum lipid levels, thereby exerting a hypolipidemic effect . Additionally, it can reduce inflammation and oxidative stress, which can be beneficial in conditions such as hypertension and nephrotoxicity .
Action Environment
The action of etofylline clofibrate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. It’s also worth noting that the compound’s action can be affected by the individual’s metabolic rate, which can be influenced by factors such as age, diet, and overall health status .
Vorbereitungsmethoden
Etofyllin-Clofibrat wird aus l-Methylxanthin-2,7-dion als Ausgangsmaterial synthetisiert. Der Syntheseweg umfasst die Veresterung von Etofyllin mit Clofibrinsäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines sauren Katalysators und eines organischen Lösungsmittels wie Chloroform oder Aceton . Industrielle Produktionsverfahren folgen ähnlichen Synthesewegen, werden aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Etofyllin-Clofibrat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter kontrollierten Bedingungen mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.
Reduktion: Reduktionsreaktionen beinhalten die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile funktionelle Gruppen in der Verbindung ersetzen. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren sowie spezifische Temperatur- und Druckeinstellungen. .
Vergleich Mit ähnlichen Verbindungen
Etofyllin-Clofibrat ähnelt anderen Fibraten wie Fenofibrat, Gemfibrozil und Bezafibrat. Es ist einzigartig in seiner dualen Wirkung als hypolipidämisches und antithrombotisches Mittel. Im Gegensatz zu anderen Fibraten hat this compound eine spezifische agonistische Wechselwirkung mit intimer Prostacyclin (PGI2), wodurch seine antithrombotischen Eigenschaften verstärkt werden .
Ähnliche Verbindungen
- Fenofibrat
- Gemfibrozil
- Bezafibrat
- Clofibrat
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)17(26)28-10-9-24-11-21-15-14(24)16(25)23(4)18(27)22(15)3/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAKGJDISSNVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023032 | |
| Record name | Etofylline clofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54504-70-0 | |
| Record name | Theofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54504-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theofibrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054504700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THEOFIBRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etofylline clofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etofylline clofibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THEOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14UH1JQP6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)




